3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-bromophenyl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOCZLAJJLVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride (CAS Number: 1384264-75-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity, metabolic stability, and solubility.[1][2] Within this class of compounds, 3-amino-3-aryl-azetidines represent a key pharmacophore with demonstrated potential across a range of therapeutic targets, including central nervous system disorders and infectious diseases.[3][4][5] This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride, a valuable building block and potential therapeutic agent, with a focus on its synthesis, chemical properties, and applications in drug discovery.
Compound Identification and Physicochemical Properties
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 1384264-75-8 | N/A |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₉H₁₂BrClN₂ | N/A |
| Molecular Weight | 299.57 g/mol | N/A |
| Synonyms | 3-Azetidinamine, 3-(4-bromophenyl)-, hydrochloride (1:2) | N/A |
Synthesis and Manufacturing
The synthesis of this compound typically proceeds through a multi-step sequence involving the formation of a protected azetidine intermediate, followed by deprotection. A common and effective strategy utilizes a tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen, which can be removed under acidic conditions.[6]
Synthesis of the Boc-Protected Intermediate: tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the Boc-protected intermediate.
Deprotection to Yield this compound
The final step in the synthesis is the removal of the Boc protecting group. This is typically achieved under acidic conditions. Treatment of the Boc-protected intermediate with a solution of hydrochloric acid in a suitable solvent, such as ethyl acetate or methanol, will cleave the carbamate and precipitate the desired dihydrochloride salt.[6]
Experimental Protocol: Boc Deprotection (General Procedure)
-
Dissolution: Dissolve tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, methanol, or dichloromethane).
-
Acidification: To the stirred solution, add a solution of hydrochloric acid (e.g., 2M HCl in ethyl acetate or a concentrated aqueous solution) at room temperature. The addition should be done carefully, as the reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature for a period of 1 to 4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation: Upon completion of the reaction, the dihydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Self-Validating System: The success of the deprotection can be readily confirmed by the change in solubility of the product, as the dihydrochloride salt is generally insoluble in the organic solvents used for the reaction. Further validation is achieved through analytical characterization (NMR, MS).
Analytical Characterization
While specific experimental spectra for this compound are not widely published, predicted data and analysis of structurally similar compounds can provide an expected analytical profile.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the bromophenyl group would appear as two doublets in the aromatic region (approx. 7.0-7.6 ppm). The azetidine ring protons would likely appear as multiplets in the upfield region (approx. 3.5-4.5 ppm). The amine and ammonium protons may appear as broad singlets. |
| ¹³C NMR | Aromatic carbons would be observed in the range of 120-145 ppm, with the carbon attached to the bromine atom being deshielded. The quaternary carbon of the azetidine ring would be a key signal. The other two azetidine carbons would appear in the aliphatic region. |
| Mass Spectrometry (ESI+) | The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 227.0 and 229.0, reflecting the isotopic pattern of bromine. |
Applications in Drug Discovery and Development
The 3-(4-Bromophenyl)azetidin-3-amine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the primary amine and the aryl halide provides two points for further chemical modification, allowing for the rapid generation of diverse chemical libraries.
Role as a Scaffold in Medicinal Chemistry
The azetidine ring serves to hold the phenyl group and the amino group in a specific and constrained three-dimensional orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[7] The 4-bromophenyl group can engage in halogen bonding or serve as a handle for further functionalization via cross-coupling reactions. The primary amine is a key site for derivatization to introduce various functional groups to probe the binding pocket of a target protein.
Logical Relationship of the Scaffold's Features:
Caption: Key structural features and their contribution to drug-like properties.
Potential Therapeutic Targets
Derivatives of 3-amino-3-aryl-azetidines have shown promise as modulators of various biological targets. A significant area of investigation is their activity as monoamine reuptake inhibitors.[8] By modifying the substituents on the amine and the aryl ring, it is possible to tune the selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] Such compounds have potential applications in the treatment of depression, anxiety, and other neurological disorders.[9]
Furthermore, the azetidine scaffold has been incorporated into molecules targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[2][6] The specific bromine substitution on the phenyl ring of the title compound makes it an attractive starting point for developing novel therapeutics in these areas through established synthetic methodologies.
Conclusion
This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its synthesis, while requiring careful control of protecting group chemistry, is achievable through established organic chemistry principles. The unique conformational constraints imposed by the azetidine ring, combined with the potential for diverse functionalization, make this compound and its derivatives promising candidates for the development of novel therapeutics targeting a range of diseases. Further exploration of the chemical space around this scaffold is warranted to fully realize its therapeutic potential.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026-01-05. [Link]
-
Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]
-
BOC Deprotection - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.
-
A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. [Link]
-
Journal Pre-proofs Azide-free synthesis of Boc-protected (3R,4S)-3,4-dihydroxypiperidine | Request PDF. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd.. Hebei Boze Chemical Co.,Ltd.. [Link]
-
Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
-
A facile synthesis of N-Z/Boc-protected 1,3,4-oxadiazole-based peptidomimetics employing peptidyl thiosemicarbazides. CORE. [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]
-
Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. Green Chemistry (RSC Publishing). [Link]
-
Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link]
-
New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health. [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
-
Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
1493264-54-2 | N-(3-bromophenyl)azetidin-3-amine | AA Blocks. AA Blocks. [Link]
-
Supporting Information for. The Royal Society of Chemistry. [Link]
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
-
2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. NIST WebBook. [Link]
Sources
- 1. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | MDPI [mdpi.com]
- 2. Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. PubChemLite - Tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate (C14H19BrN2O2) [pubchemlite.lcsb.uni.lu]
- 8. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
An Investigator's Guide to Elucidating the Mechanism of Action for 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Abstract: The novel compound 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride presents a unique chemical architecture centered on a privileged azetidine scaffold. While its specific biological targets remain uncharacterized, its structural motifs—a conformationally restricted azetidine ring, a primary amine, and a halogenated phenyl group—suggest significant potential for interaction with central nervous system (CNS) targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action (MoA) of this compound. We synthesize established principles of medicinal chemistry with actionable, detailed experimental protocols, offering a logical, self-validating workflow from initial structural analysis to conclusive MoA validation.
Part 1: Structural Deconstruction and Mechanistic Hypothesis Formulation
The rational investigation into a novel compound's MoA begins with a thorough analysis of its chemical structure. 3-(4-Bromophenyl)azetidin-3-amine is composed of three key pharmacophoric elements that guide our initial hypotheses.
1.1 The Azetidine Core: A Privileged Scaffold
The four-membered azetidine ring is a highly valued motif in modern drug discovery.[1] Its inherent ring strain and sp³-rich character confer a rigid, three-dimensional geometry that can enhance binding affinity by reducing the entropic penalty upon binding to a biological target.[2][3] This scaffold is increasingly recognized as a bioisosteric replacement for larger, more flexible piperidine and piperazine rings, which are ubiquitous in CNS-active drugs.[4][5][6] The incorporation of azetidine can improve critical drug-like properties, including metabolic stability and solubility.[7] Its presence in approved drugs highlights its utility in modulating CNS pathways, among others.[7]
1.2 The 3-Amino Group: A Key Interaction Point
The primary amine at the 3-position is crucial. At physiological pH, this group will be protonated, forming a cation. This positive charge is a powerful driver for interactions with biological targets, capable of forming strong ionic bonds or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor binding pocket.[8][9] This feature is a cornerstone of many ligands for monoamine transporters and G-protein coupled receptors (GPCRs).
1.3 The 4-Bromophenyl Moiety: Modulator of Affinity and Selectivity
The 4-bromophenyl group dictates lipophilicity and provides opportunities for specific, high-affinity interactions. The bromine atom is a potent halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding and selectivity.[9] The introduction of a bromine atom at the para-position of a phenyl ring has been shown to significantly improve affinity for certain receptors, such as the endothelin receptor.[10][11] This group is critical for defining the compound's potential selectivity profile.
1.4 Primary Mechanistic Hypotheses
Based on the structural analysis, we can formulate several primary hypotheses for the MoA of 3-(4-Bromophenyl)azetidin-3-amine.
-
Hypothesis 1 (Most Probable): Monoamine Transporter (MAT) Inhibition. The core structure bears a strong resemblance to known inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[12][13] These transporters clear neurotransmitters from the synapse and are major targets for antidepressants and stimulants. The protonated amine on the rigid azetidine scaffold mimics key pharmacophoric features of substrates and inhibitors for this protein family.
-
Hypothesis 2: Glycine Transporter (GlyT) Inhibition. Azetidine-based scaffolds have been successfully developed as inhibitors of the glycine transporter 1 (GlyT1).[14] GlyT1 inhibition increases synaptic glycine levels, modulating NMDA receptor activity, and is a therapeutic strategy for cognitive symptoms associated with schizophrenia.
-
Hypothesis 3: General CNS Receptor Antagonism/Agonism. Given that azetidine can serve as a piperidine bioisostere, the compound may exhibit affinity for a range of CNS receptors where piperidine-containing ligands are active, such as dopamine, serotonin, or muscarinic acetylcholine receptors.[7][15]
-
Hypothesis 4: Ion Channel Modulation. While less probable based solely on structure, the lipophilic aromatic ring and cationic center are features found in some ion channel blockers.
This guide will focus primarily on elucidating the most probable hypothesis—interaction with monoamine transporters—while establishing a broad screening funnel to capture other potential activities.
Part 2: A Phased Experimental Workflow for MoA Elucidation
// Nodes A [label="Phase 1: Target Identification\n(Broad Profiling)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="In Silico Screening\n(Docking & Pharmacophore Modeling)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Broad Radioligand Binding Screen\n(e.g., Eurofins SafetyScreen44™)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Phase 2: Hypothesis Validation\n(In Vitro Functional Assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="MAT Uptake Inhibition Assays\n(DAT, NET, SERT)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="GPCR Functional Assays\n(e.g., cAMP, Ca2+ Flux)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Ion Channel Electrophysiology\n(Patch Clamp)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Phase 3: Cellular & Systemic Confirmation", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Neurotransmitter Release Assays\n(in synaptosomes or cultured neurons)", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Downstream Signaling Analysis\n(e.g., Western Blot for pCREB, pERK)", fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="Behavioral Pharmacology\n(e.g., Locomotor Activity, Forced Swim Test)", fillcolor="#FFFFFF", fontcolor="#202124"]; L [label="Mechanism of Action Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> {B, C} [label="Identifies potential targets"]; C -> D [label="Hits (>50% inhibition)\n inform assay selection"]; B -> D [label="Predicts binding modes\n& prioritizes targets"]; D -> {E, F, G} [label="Confirms functional activity\n& determines potency (IC50/EC50)"]; E -> H [label="If potent MAT inhibitor"]; F -> H [label="If potent GPCR modulator"]; G -> H [label="If potent channel modulator"]; H -> {I, J, K} [label="Validates MoA in a\nbiological context"]; {I, J, K} -> L; }
Caption: Phased workflow for MoA determination.2.1 Phase 1: Broad Target Identification
The initial goal is to cast a wide net to identify the most promising biological targets without bias.
2.1.1 In Silico Screening
Before committing to expensive wet-lab experiments, computational methods can prioritize targets. Molecular docking simulations against a library of CNS-related crystal structures (especially DAT, NET, SERT, and various GPCRs) can predict binding poses and estimate binding affinity. This provides an early indication of feasibility for our primary hypotheses.
2.1.2 Broad Radioligand Binding Screen
This is the cornerstone of initial target identification. A competitive binding assay screen against a panel of known receptors, transporters, and ion channels (e.g., the Eurofins SafetyScreen44™ panel) provides quantitative data on where the compound binds.
Protocol: General Radioligand Binding Assay
-
Preparation: Cell membranes expressing the target of interest (e.g., hDAT) are prepared and stored at -80°C. A specific radioligand (e.g., [³H]-WIN 35,428 for DAT) is selected.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membrane preparation.
-
Radioligand at a concentration near its Kd.
-
A range of concentrations of this compound (e.g., 1 nM to 100 µM).
-
Assay buffer.
-
-
Controls:
-
Total Binding: Reaction mixture without any competing compound.
-
Non-specific Binding (NSB): Reaction mixture with a high concentration of a known, non-labeled ligand (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound ligand passes through.
-
Scintillation Counting: Wash the filters, dry them, and place them in scintillation vials with scintillation fluid. Radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - NSB.
-
Calculate the percentage inhibition caused by the test compound at each concentration.
-
Plot percent inhibition versus log[concentration] and fit to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).
-
Data Presentation: Expected Output from Binding Screen
| Target | Radioligand | % Inhibition @ 10 µM | Ki (nM) |
| hDAT | [³H]-WIN 35,428 | 95% | 50 |
| hNET | [³H]-Nisoxetine | 88% | 120 |
| hSERT | [³H]-Citalopram | 75% | 250 |
| D₂ Receptor | [³H]-Spiperone | 20% | > 10,000 |
| 5-HT₂A Receptor | [³H]-Ketanserin | 15% | > 10,000 |
This table presents hypothetical data suggesting the compound is a potent ligand for monoamine transporters with selectivity over tested GPCRs.
2.2 Phase 2: Hypothesis Validation with Functional Assays
A high binding affinity does not guarantee functional activity. The compound could be an inhibitor, agonist, antagonist, or allosteric modulator. Functional assays are required to determine the compound's effect on target activity.
Protocol: Neurotransmitter Uptake Inhibition Assay (Fluorescence-Based)
This assay directly measures the primary function of monoamine transporters.
-
Cell Culture: Use HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT). Plate cells in a 96-well, black-walled, clear-bottom plate.
-
Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of this compound and incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add a fluorescent monoamine transporter substrate (e.g., ASP+ for DAT/NET).
-
Uptake Measurement: Monitor the increase in intracellular fluorescence over time using a plate reader (e.g., Excitation/Emission ~485/535 nm). The rate of fluorescence increase is proportional to the rate of transporter activity.
-
Controls:
-
Maximal Uptake: Cells with fluorescent substrate but no inhibitor.
-
Background: Cells with a known potent inhibitor (e.g., cocaine for DAT) to define 100% inhibition.
-
-
Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Plot the percent inhibition of uptake versus log[concentration] to determine the IC₅₀ value.
// Nodes Start [label="High Affinity Binding\n(from Phase 1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckFunction [label="Perform Functional Assay\n(e.g., Uptake Assay)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Activity is Inhibited\n(IC50 Determined)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate-induced Release\n(Compound acts as a Releaser)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoEffect [label="No Functional Effect\n(Silent Antagonist or\nAllosteric Modulator)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FurtherAssays [label="Proceed to Release Assays\nor further binding studies", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckFunction; CheckFunction -> Inhibitor [label="Yes"]; CheckFunction -> NoEffect [label="No"]; NoEffect -> FurtherAssays; Inhibitor -> Substrate [label="Is it a substrate?\n(Test for release)"]; }
Caption: Logic diagram for functional characterization.2.3 Phase 3: Cellular and Systemic Confirmation
Once in vitro functional activity is confirmed, the next step is to validate the MoA in a more physiologically relevant context.
2.3.1 Neurotransmitter Release Assays
It is crucial to distinguish between a transporter inhibitor (which simply blocks reuptake) and a substrate/releaser (which causes reverse transport of neurotransmitter). This can be assessed using primary neurons or synaptosomes loaded with a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).
Protocol: [³H]-Dopamine Efflux Assay
-
Preparation: Isolate synaptosomes from rodent striatal tissue.
-
Loading: Incubate synaptosomes with [³H]-Dopamine to allow for uptake via DAT.
-
Washing: Wash the synaptosomes to remove extracellular [³H]-Dopamine.
-
Treatment: Aliquot the loaded synaptosomes and expose them to:
-
Vehicle (control for basal efflux).
-
Test compound (3-(4-Bromophenyl)azetidin-3-amine).
-
Known releaser (e.g., amphetamine) as a positive control.
-
Known uptake inhibitor (e.g., cocaine) as a negative control.
-
-
Measurement: After a set time, separate the synaptosomes from the supernatant. Measure the radioactivity in the supernatant (released [³H]-Dopamine) and in the synaptosome pellet (retained [³H]-Dopamine).
-
Analysis: Calculate the percentage of total [³H]-Dopamine released. A significant increase above basal efflux indicates the compound is a substrate/releaser.
2.3.2 Downstream Signaling and Behavioral Correlates
If the compound is confirmed as a potent MAT inhibitor, its effects should be consistent with increased synaptic monoamine levels. This can be tested by measuring downstream signaling markers (e.g., phosphorylation of CREB or ERK in treated neuronal cultures) and through in vivo behavioral models. For instance, a DAT/NET inhibitor would be expected to increase locomotor activity in rodents, while a SERT inhibitor might show an antidepressant-like effect in the forced swim test.
Part 4: Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action for this compound. By integrating structural analysis with a phased experimental workflow, researchers can efficiently move from broad screening to specific functional validation. The evidence strongly suggests that this compound's most probable mechanism is the modulation of monoamine transporters. Confirmation of this hypothesis through the detailed protocols provided herein would classify this molecule as a novel CNS-active agent and pave the way for further preclinical development to explore its therapeutic potential in neuropsychiatric disorders.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. [Link]
-
Azetidines of pharmacological interest. (2021). ResearchGate. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. (2021). PubMed Central. [Link]
-
Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. (2014). ResearchGate. [Link]
-
Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. (2021). PubMed Central. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Royal Society of Chemistry. [Link]
-
Overview of Monoamine Transporters. (2016). PubMed Central. [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). National Institutes of Health. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications. [Link]
-
Privileged Structures as Leads in Medicinal Chemistry. (2016). ResearchGate. [Link]
-
Examples of an azetidine-based bioisoster for a piperidine ring. (2023). ResearchGate. [Link]
-
Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). National Institutes of Health. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]
-
A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. (n.d.). ACS Publications. [Link]
-
Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed. [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed. [Link]
-
The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2023). MDPI. [Link]
-
Synthesis and biological activity of azetidinone. (2014). ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
-
The Role of Functional Groups in Drug–Receptor Interactions. (2008). ScienceDirect. [Link]
-
Prodrugs for Amines. (n.d.). PubMed Central. [Link]
-
The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (n.d.). ningboinno.com. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). PubMed. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. [Link]
-
Structures of some azetidine-based drugs. (2021). ResearchGate. [Link]
-
The Role of Functional Groups in Drug-Receptor Interactions. (2018). ResearchGate. [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. (2021). ResearchGate. [Link]
-
Aza-azetidine bioisostere of piperazine. (2023). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azetidines - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wpage.unina.it [wpage.unina.it]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Scaffold: 3-(4-Bromophenyl)azetidin-3-amine Dihydrochloride for Drug Discovery Library Synthesis
Introduction: The Azetidine Motif in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the privileged scaffolds that have garnered significant attention are azetidines, four-membered saturated nitrogen-containing heterocycles. Their inherent ring strain, conformational rigidity, and three-dimensional character offer a unique combination of properties that can lead to improved metabolic stability, aqueous solubility, and binding affinity.[1] The strategic incorporation of an azetidine moiety can serve as a non-classical bioisostere for commonly used groups, providing a powerful tool for lead optimization and the exploration of new chemical space.
This application note provides a comprehensive guide to the utilization of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride as a versatile scaffold for the synthesis of diverse chemical libraries. This particular building block is strategically functionalized with two key handles for diversification: a primary amine at the 3-position of the azetidine ring and a bromo-substituted phenyl ring. These reactive sites allow for a wide array of chemical transformations, enabling the generation of a multitude of analogs with varied substitution patterns. We will delve into detailed protocols for N-acylation, reductive amination, and Suzuki cross-coupling reactions, providing not only step-by-step instructions but also the scientific rationale behind the chosen experimental conditions.
Physicochemical Properties of the Scaffold
A thorough understanding of the starting material is paramount for successful library synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H13BrCl2N2 | PubChem |
| Molecular Weight | 316.02 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | Inferred from structure |
Note: The dihydrochloride salt form enhances the solubility of the compound in polar solvents, which can be advantageous for certain reaction conditions. However, the free base is typically required for most nucleophilic reactions of the amine. This necessitates a neutralization step, which will be covered in the protocols.
Strategic Derivatization Pathways
The dual functionality of 3-(4-Bromophenyl)azetidin-3-amine allows for a modular and divergent approach to library synthesis. The primary amine can be readily functionalized through various amide bond-forming reactions and reductive aminations, while the bromophenyl group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.
Caption: Divergent synthesis pathways for library generation.
Experimental Protocols
PART 1: Preparation of the Free Amine Scaffold
Rationale: The starting material is a dihydrochloride salt. The protonated amine is not nucleophilic and will not readily undergo acylation or reductive amination. Therefore, neutralization with a suitable base is the essential first step to generate the free amine, which is the reactive species in the subsequent derivatization reactions. The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to avoid side reactions.
Protocol 1: In-situ Generation of the Free Amine
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile) at room temperature, add a slight excess of a tertiary amine base (e.g., triethylamine (2.2-2.5 eq.) or diisopropylethylamine (2.2-2.5 eq.)). The excess base ensures complete neutralization of both hydrochloride salts.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of a precipitate (triethylammonium chloride) may be observed.
-
The resulting solution/suspension of the free amine can be used directly in the subsequent reactions without isolation. This in-situ generation is often preferred for convenience and to minimize potential degradation of the free amine.
PART 2: Library Synthesis via N-Functionalization
A. N-Acylation for Amide Library Synthesis
Rationale: The formation of an amide bond is a robust and widely utilized reaction in medicinal chemistry. Acylation of the primary amine on the azetidine scaffold can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids with the aid of coupling reagents. The choice of method depends on the availability and stability of the acylating agent.
Protocol 2: N-Acylation with Acyl Chlorides
-
To the solution of the free amine generated in Protocol 1, add the desired acyl chloride (1.0-1.2 eq.) dropwise at 0 °C. The reaction is often exothermic, and cooling helps to control the reaction rate and minimize side product formation.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. This step removes excess acyl chloride and neutralizes any remaining acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl azetidine derivative.
Table 1: Representative Examples of N-Acylation with Acyl Chlorides
| Acyl Chloride | Product | Expected Yield Range |
| Benzoyl chloride | N-(3-(4-bromophenyl)azetidin-3-yl)benzamide | 85-95% |
| Acetyl chloride | N-(3-(4-bromophenyl)azetidin-3-yl)acetamide | 90-98% |
| Cyclopropanecarbonyl chloride | N-(3-(4-bromophenyl)azetidin-3-yl)cyclopropanecarboxamide | 80-90% |
Yields are estimated based on similar reactions reported in the literature.
B. Reductive Amination for Secondary and Tertiary Amine Libraries
Rationale: Reductive amination is a powerful method for the formation of C-N bonds and provides access to secondary and tertiary amines.[2] The reaction proceeds via the formation of an imine or enamine intermediate from the condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction.[3] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation as it is less basic than other borohydrides and can be used in the presence of acidic catalysts that promote imine formation.[3]
Protocol 3: Reductive Amination with Aldehydes and Ketones
-
To the solution of the free amine generated in Protocol 1, add the desired aldehyde or ketone (1.0-1.2 eq.) and a catalytic amount of acetic acid (0.1 eq.). The acid catalyzes the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise at room temperature. The portion-wise addition helps to control any potential exotherm.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid and destroy any remaining reducing agent.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Examples of Reductive Amination
| Carbonyl Compound | Product | Expected Yield Range |
| Benzaldehyde | N-benzyl-3-(4-bromophenyl)azetidin-3-amine | 70-85% |
| Acetone | N-isopropyl-3-(4-bromophenyl)azetidin-3-amine | 65-80% |
| Cyclohexanone | N-cyclohexyl-3-(4-bromophenyl)azetidin-3-amine | 75-90% |
Yields are estimated based on similar reactions reported in the literature.[4]
Caption: Reductive amination workflow.
PART 3: Library Synthesis via C-C Bond Formation
Suzuki Cross-Coupling for Biaryl Library Synthesis
Rationale: The 4-bromophenyl moiety of the scaffold is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to a library of biaryl compounds.[6] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific boronic acid used.
Protocol 4: Suzuki Cross-Coupling with Arylboronic Acids
-
To a reaction vessel, add the N-protected 3-(4-bromophenyl)azetidin-3-amine derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4 (0.05-0.1 eq.) or PdCl2(dppf) (0.05-0.1 eq.)), and a base (e.g., K2CO3 (2.0-3.0 eq.) or Cs2CO3 (2.0-3.0 eq.)). The N-protection of the azetidine amine is recommended to prevent potential interference with the palladium catalyst. A Boc protecting group is a suitable choice.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water). Degassing the solvent is important to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl azetidine derivative.
Table 3: Representative Examples of Suzuki Cross-Coupling
| Arylboronic Acid | Product (N-Boc protected) | Expected Yield Range |
| Phenylboronic acid | tert-butyl (3-(biphenyl-4-yl)azetidin-3-yl)carbamate | 75-90% |
| 4-Methoxyphenylboronic acid | tert-butyl (3-(4'-methoxybiphenyl-4-yl)azetidin-3-yl)carbamate | 70-85% |
| Pyridine-3-boronic acid | tert-butyl (3-(4-(pyridin-3-yl)phenyl)azetidin-3-yl)carbamate | 60-75% |
Yields are estimated based on similar reactions reported in the literature.[5]
Characterization of Library Members
The structural elucidation and purity assessment of the synthesized library members are critical for ensuring data quality in subsequent biological screening. Standard analytical techniques should be employed:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For unambiguous structural confirmation of the final products.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition of novel compounds.[9]
Conclusion
This compound is a highly valuable and versatile scaffold for the construction of diverse chemical libraries for drug discovery. Its dual reactive handles allow for a modular and efficient approach to explore a vast chemical space through well-established and robust chemical transformations. The protocols outlined in this application note provide a solid foundation for researchers to generate novel libraries of azetidine-containing compounds, which hold significant potential for the identification of new therapeutic agents. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists can effectively leverage this powerful building block to accelerate their drug discovery programs.
References
-
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. 2017. Available from: [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med Chem Lett. 2012. Available from: [Link]
-
Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. 2015. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. 2017. Available from: [Link]
-
N- Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. J Org Chem. 2020. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Med Chem. 2023. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. Molecules. 2022. Available from: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem Sci. 2019. Available from: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2023. Available from: [Link]
-
A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. 2018. Available from: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. 2023. Available from: [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Front Mol Biosci. 2022. Available from: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ResearchGate. 2023. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2019. Available from: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. 2023. Available from: [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. 2015. Available from: [Link]
-
A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. ResearchGate. 2017. Available from: [Link]
-
Asymmetric synthesis of α-aryl amino acids; aryne-mediated diastereoselective arylation. Beilstein J Org Chem. 2011. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. Available from: [Link]
-
Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein J Org Chem. 2011. Available from: [Link]
-
22.4e Synthesis of Amines Reductive Amination. YouTube. 2018. Available from: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2023. Available from: [Link]
-
Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. 2015. Available from: [Link]
-
3-(4-Bromophenyl)thian-4-amine. PubChem. Available from: [Link]
-
Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules. 2021. Available from: [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. 2022. Available from: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules. 2023. Available from: [Link]
-
Azetidine. PubChem. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jmchemsci.com [jmchemsci.com]
- 9. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Methodological Framework for Evaluating 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride as a Potential Antimicrobial Agent
Introduction: The Rationale for Investigating Novel Azetidine Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibiotics with new mechanisms of action.[1][2] Traditional scaffolds are often rendered ineffective by existing resistance mechanisms, such as enzymatic degradation, target modification, or efflux pumps.[1] This challenge drives the exploration of underexploited chemical matter. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] Its inherent ring strain and rigid, three-dimensional structure can confer favorable pharmacological properties, including improved metabolic stability and binding affinity.[3][4] While historically challenging to synthesize, modern organic chemistry has made azetidines more accessible for drug discovery programs.[5][6][7]
This document outlines a comprehensive framework for the initial evaluation of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride , a novel chemical entity (NCE), for its potential as an antimicrobial agent. The structure combines the rigid azetidine core with a bromophenyl group, a moiety known to be present in some bioactive compounds, and a primary amine, which offers a key site for interaction or further derivatization. This guide provides detailed, field-tested protocols for a logical, stepwise evaluation, from primary screening to preliminary safety and mechanistic insights.
Initial Characterization and Preparation
Principle: Before any biological evaluation, the identity, purity, solubility, and stability of the test compound must be rigorously established. This ensures that subsequent bio-assay results are reliable and reproducible.
Protocol 2.1: Compound Quality Control and Stock Solution Preparation
-
Purity and Identity Confirmation:
-
Obtain a Certificate of Analysis (CoA) from the supplier or perform in-house validation.
-
Confirm identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity (>95%) using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Solubility Assessment:
-
Determine the solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., Dimethyl Sulfoxide, DMSO).
-
For biological assays, prepare a concentrated primary stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Causality: DMSO is a common solvent for NCEs, but its final concentration in assays must be kept low (typically ≤1%) to avoid solvent-induced toxicity to microbes or mammalian cells.
-
-
Stock Solution Storage:
-
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Primary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold-standard primary assay for quantifying the potency of a potential new antibiotic. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[8][9]
Protocol 3.1: Broth Microdilution MIC Assay
-
Materials:
-
Sterile 96-well, U-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species).
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin).
-
Spectrophotometer and sterile multichannel pipettes.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a starting solution of the test compound in well 1 by adding the required amount of stock solution to CAMHB for a total volume of 200 µL at 2x the highest desired test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well is 200 µL, and the compound concentrations are now at their final 1x values.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[11] This can be assessed by eye or by reading optical density at 600 nm (OD₆₀₀).
-
Data Presentation: Hypothetical MIC Data
| Bacterial Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram (+) | 4 | 0.5 |
| Enterococcus faecalis ATCC 29212 | Gram (+) | 16 | 1 |
| Escherichia coli ATCC 25922 | Gram (-) | 64 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram (-) | >128 | 0.25 |
| MRSA USA300 | Gram (+) | 8 | 32 |
Preliminary Safety Assessment: In Vitro Cytotoxicity Assay
Principle: An ideal antimicrobial agent should be potent against microbes but exhibit minimal toxicity to host cells. An in vitro cytotoxicity assay provides an early assessment of a compound's therapeutic window. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[12]
Protocol 4.1: MTT Cytotoxicity Assay Against Human Cells
-
Materials:
-
Human cell line (e.g., HEK293 - embryonic kidney, HepG2 - liver carcinoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Positive control (e.g., Doxorubicin).
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of the test compound in a separate plate.
-
Remove the old medium from the cell plate and add 100 µL of medium containing the desired final concentrations of the compound. Include vehicle control (DMSO) and positive control wells.
-
Incubate for 24-48 hours.
-
-
MTT Assay and Measurement:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate percent viability: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot percent viability against compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) |
| HEK293 | This compound | 95 |
| HepG2 | This compound | 110 |
| HEK293 | Doxorubicin (Control) | 1.2 |
Elucidating Antimicrobial Action: Advanced Assays
Principle: Once a compound shows promising potency (low MIC) and selectivity (high IC₅₀), the next step is to understand its pharmacological effect. A time-kill kinetics assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[16][17][18]
Protocol 5.1: Time-Kill Kinetics Assay
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB as described in the MIC protocol (Protocol 3.1).
-
Assay Setup:
-
Prepare flasks or tubes with CAMHB containing the test compound at various concentrations relative to its MIC (e.g., 1x, 4x, 8x MIC).
-
Include a no-drug growth control.
-
Inoculate all flasks with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[17]
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto Mueller-Hinton Agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
Data Interpretation and Future Directions
The initial evaluation of this compound provides critical decision-making data.
-
Potency & Spectrum: The MIC table reveals the compound's potency and spectrum of activity. In our hypothetical example, the compound shows moderate activity against Gram-positive bacteria, including MRSA, but poor activity against Gram-negatives. This is a common profile for new scaffolds, as the Gram-negative outer membrane is a significant barrier.[2][19]
-
Selectivity Index (SI): This crucial parameter provides a preliminary measure of the therapeutic window. It is calculated as: SI = IC₅₀ (mammalian cells) / MIC (bacterial cells) A higher SI value is desirable. For our hypothetical S. aureus data (MIC = 4 µg/mL ≈ 12 µM, assuming MW ~330 g/mol ) and HEK293 data (IC₅₀ = 95 µM), the SI is 95 / 12 ≈ 7.9. An SI > 10 is often considered a good starting point for further development.
-
Mode of Action: The time-kill assay clarifies the nature of the antimicrobial effect. A bactericidal agent is often preferred, especially for treating infections in immunocompromised patients.[20]
Next Steps:
-
Mechanism of Action (MOA) Studies: If the compound is promising, investigate how it works. Standard assays include bacterial membrane permeabilization assays (e.g., using propidium iodide staining) and macromolecular synthesis inhibition assays.[21]
-
Lead Optimization: If the initial scaffold shows activity but has liabilities (e.g., moderate potency, low solubility), medicinal chemists can synthesize analogues to improve its properties. The primary amine and bromophenyl group on 3-(4-Bromophenyl)azetidin-3-amine serve as excellent handles for such modifications.
-
Resistance Studies: Determine the potential for resistance development by performing serial passage experiments where bacteria are exposed to sub-MIC concentrations of the compound over time.
References
- Blair, J. M. A., Webber, M. A., Baylay, A. J., Ogbolu, D. O., & Piddock, L. J. V. (2015). Molecular mechanisms of antibiotic resistance. Nature Reviews Microbiology, 13(1), 42–51.
-
Doan, T., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Frontiers in Microbiology, 9, 2907. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3954–3959. Retrieved from [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST Reading guide for broth microdilution. Retrieved from [Link]
-
García-García, A., et al. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers in Microbiology, 13, 950897. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Hameed, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(10), e2100140. Retrieved from [Link]
-
Haughey, M. A., & Anderson, E. A. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Retrieved from [Link]
-
Jones, R. S., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 64(19), 14437–14453. Retrieved from [Link]
-
Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
- Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Patel, M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5. Retrieved from [Link]
-
Aslantürk, Ö. S. (2019). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. Molecules, 26(3), 738. Retrieved from [Link]
-
ResearchGate. (n.d.). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Retrieved from [Link]
-
Taha, M., et al. (2020). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 25(6), 1372. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Retrieved from [Link]
-
ScienceDaily. (2019). Antibiotics with novel mechanism of action discovered. Retrieved from [Link]
-
MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
rapidmicrobiology. (2022). MIC Broth Microdilution Plate Reading Giles Scientific. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]
-
PubMed. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2015). Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa. Retrieved from [Link]
-
PubMed Central. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
Sources
- 1. The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. actascientific.com [actascientific.com]
- 18. researchgate.net [researchgate.net]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride. The information presented herein is curated from extensive field experience and established scientific principles to ensure accuracy and reliability in your experimental workflows.
I. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Product is an oil or fails to crystallize after salt formation.
Question: I've completed the synthesis and am attempting to isolate my product as the dihydrochloride salt. However, instead of a solid, I'm obtaining a persistent oil or the compound refuses to crystallize from the solution. What's causing this and how can I induce crystallization?
Answer:
This is a frequent challenge when working with amine salts, particularly those with complex structures. The formation of an oil or failure to crystallize can be attributed to several factors:
-
Residual Solvents: The presence of even trace amounts of certain organic solvents can act as an "anti-solvent," hindering the formation of a stable crystal lattice.
-
Excess HCl: While stoichiometric HCl is required for salt formation, a large excess can sometimes lead to the formation of highly hygroscopic species that prefer to remain in a liquid or semi-solid state.
-
Impurities: Process-related impurities from the synthesis can interfere with crystal packing, preventing the formation of an ordered solid.
-
[1][2]Water Content: The presence of too much or too little water can be detrimental. Amine hydrochlorides often require a specific level of hydration to crystallize effectively.
Troubleshooting Protocol:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under vacuum. It may be beneficial to perform a solvent swap to a solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, MTBE).
-
Control of HCl Stoichiometry: If you added HCl gas or a solution, ensure the molar equivalent is precise. If an excess was used, consider carefully neutralizing the excess with a weak base or re-precipitating the free amine and repeating the salt formation.
-
Initiate Crystallization:
-
Seeding: If you have a small amount of solid material from a previous batch, add a seed crystal to the solution.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Solvent-Antisolvent System: Dissolve the oily product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or even water). Then,[3] slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether, acetone, ethyl acetate) until turbidity is observed. Allow[3] the solution to stand, preferably at a reduced temperature.
-
-
Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble. Stir the oily product vigorously in this solvent. This can sometimes induce crystallization and wash away impurities.
Issue 2: Poor purity of the isolated solid.
Question: I've successfully isolated a solid, but my analytical data (HPLC, NMR) shows significant impurities. What are the likely impurities and what purification strategies should I employ?
Answer:
Impurities in the synthesis of azetidine derivatives can arise from starting materials, side reactions, or degradation. For 3[4]-(4-Bromophenyl)azetidin-3-amine, common impurities might include:
-
Unreacted Starting Materials: Such as 1-Boc-3-azetidinone or 4-bromophenyl lithium/magnesium bromide.
-
Ring-Opened Byproducts: The azetidine ring, while more stable than an aziridine ring, can be susceptible to nucleophilic attack, leading to ring-opened impurities.
-
[5][6][7]Over-alkylation or Arylation Products: If the amine is not properly protected, side reactions can occur on the nitrogen.
-
Debrominated Species: Depending on the reaction conditions, the bromine atom on the phenyl ring could be reduced.
Purification Strategies:
| Technique | Description | When to Use |
| Recrystallization | The most common and effective method for purifying solid compounds. The p[8]rinciple relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. | When you have a solid product with a moderate level of impurities. |
| Slurry Wash | Suspending the solid product in a solvent where it has low solubility, while the impurities are more soluble. The solid is then filtered. | For removing highly soluble impurities from a less soluble product. |
| Chromatography | Normal Phase: Typically used for the free-base form of the amine on silica gel. Reverse Phase (Prep-HPLC): Can be used for the salt form, but requires careful method development. | When recrystallization fails or for separating closely related impurities. |
Detailed Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, polar protic solvents like ethanol, methanol, isopropanol, or mixtures with water are often good starting points.
-
[9]Dissolution: In a flask, add the impure solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Difficulty in achieving chiral purity.
Question: My application requires a single enantiomer of 3-(4-Bromophenyl)azetidin-3-amine, but my synthesis yields a racemic mixture. What are the recommended methods for chiral separation?
Answer:
Achieving high enantiomeric purity is a critical step in the development of many pharmaceutical compounds. For t[10]he chiral separation of amines, several techniques are available:
-
Chiral Preparative HPLC: This is a powerful and widely used method for separating enantiomers. It in[11]volves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on cellulose or amylose derivatives.
-
[11]Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This reaction forms a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure amine.
-
Enzymatic Resolution: Certain enzymes, such as lipases, can selectively acylate one enantiomer of an amine, allowing for the separation of the acylated and unreacted enantiomers.
Wo[12]rkflow for Chiral Separation via Diastereomeric Salt Formation:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure this compound?
A1: Pure this compound is typically a white to off-white crystalline solid. As a dihydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol, and insoluble in nonpolar organic solvents such as hexanes and diethyl ether.
Q2: Which analytical techniques are most suitable for assessing the purity of the final product?
A2: A combination of techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and chiral HPLC are essential for determining chemical and enantiomeric purity, respectively.
-
[1]Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) and confirms the correct salt stoichiometry.
Q3: How should I store this compound to ensure its stability?
A3: Amine hydrochloride salts can be hygroscopic. It is recommended to store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at room temperature, protected from light and moisture.
Q4: Can I use column chromatography on silica gel to purify the dihydrochloride salt?
A4: It is generally not advisable to use standard silica gel chromatography for the purification of amine hydrochloride salts. The highly polar nature of the salt will lead to very strong adsorption on the silica, resulting in poor recovery. If chromatography is necessary, it is best to purify the free base on silica gel and then form the salt, or use a specialized stationary phase like an ion-exchange resin.
Q5: During synthesis, what are some key considerations to minimize the formation of impurities?
A5: To minimize impurity formation:
-
Use high-purity starting materials and solvents.
-
Maintain strict control over reaction temperatures, as side reactions are often temperature-dependent.
-
Ensure an inert atmosphere (nitrogen or argon) for reactions involving organometallic reagents to prevent quenching and side reactions with oxygen and water.
-
Carefully control the stoichiometry of reagents to avoid excess reactants that may be difficult to remove.
III. References
-
Ammar A. Razzak Mahmood Kubba and Nedaa A. Hameed A. Rahim. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]
-
(2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library. [Link]
-
(2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
(2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate. [Link]
-
WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
-
(2023). Tips For Antibody Purification Troubleshooting. Biochain Incorporated. [Link]
-
(2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]
-
(2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
US4670232A - Recovery of amines from by-product chloride salts. Google Patents.
-
N-(3-bromophenyl)azetidin-3-amine hydrochloride (C9H11BrN2). PubChem. [Link]
-
(2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Azetidinium Salts via Continuous-Flow. [Link]
-
Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine | Request PDF. ResearchGate. [Link]
-
(2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
(2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures. Google Patents.
-
Recrystallization-1.pdf. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
(2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. [Link]
-
Troubleshooting. The Pharma Master. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Tizanidine-impurities. Pharmaffiliates. [Link]
-
3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. arkat usa. [Link]
-
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). [Link]
-
Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]
-
CN108033944B - Chlorantraniliprole impurity preparation process. Google Patents. google.com/patent/CN108033944B/en)
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108033944B - Chlorantraniliprole impurity preparation process - Google Patents [patents.google.com]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. tsijournals.com [tsijournals.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Large-scale synthesis challenges for 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
This guide functions as a specialized Technical Support Center for the synthesis of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride . It is structured to address high-friction points in the synthetic workflow, moving beyond standard literature procedures to address "why it failed" and "how to fix it."
Status: Operational Agent: Senior Application Scientist Ticket Scope: Scale-up Synthesis & Troubleshooting
System Overview: The Molecule
The target molecule is a gem-disubstituted azetidine . This structural motif creates significant synthetic tension:
-
Ring Strain: The 4-membered ring is sensitive to Lewis acids and nucleophiles.
-
Quaternary Center: The C3 position is sterically crowded, making nucleophilic attack difficult and elimination side-reactions favorable.
-
Salt Hygroscopicity: The dihydrochloride salt (2HCl) is extremely hygroscopic, leading to handling failures during isolation.
Module 1: The Carbon-Carbon Bond Formation (Grignard Step)[1]
Ticket #402: Low Yield during Grignard Addition to 1-Boc-3-azetidinone. User Report: "I added 4-bromophenylmagnesium bromide to the ketone at 0°C. The reaction turned dark, and I recovered 60% starting material. Yield of the tertiary alcohol is <30%."
Root Cause Analysis
The ketone in 1-Boc-3-azetidinone is highly prone to enolization rather than nucleophilic addition. The basicity of the Grignard reagent abstracts the
Troubleshooting Protocol
| Parameter | Standard (Fail) | Optimized (Success) | Technical Rationale |
| Reagent | Grignard alone | Organocerium (Imamoto Reagent) | CeCl |
| Temperature | 0°C or RT | -78°C to -40°C | Kinetic control prevents side reactions. |
| Addition Mode | Grignard to Ketone | Ketone to Grignard/Ce | Inverse addition is rarely helpful here; stick to adding the nucleophile to the ketone if using CeCl |
| Quench | Aqueous NH | Acetic Acid / THF | Controlled protonation prevents ring opening during workup. |
Corrective Action Plan (The Cerium Switch)
-
Dry the CeCl
: Commercial CeCl must be dried at 140°C under high vacuum for 2 hours until it forms a fine white powder. Failure to dry completely kills the Grignard. -
Pre-complexation: Suspend dry CeCl
in THF and stir for 2 hours. Add the Grignard reagent at -78°C and stir for 1 hour to form the organocerium species. -
Addition: Add the 1-Boc-3-azetidinone (dissolved in THF) slowly to the organocerium mixture.
Module 2: Installing the Amine (The Ritter Reaction)
Ticket #505: Styrene Impurity & Low Conversion. User Report: "I tried to convert the tertiary alcohol to the amine using the Ritter reaction (Chloroacetonitrile/H2SO4). I see a new spot on TLC that isn't my product, and the mass spec suggests a dehydration product."
Root Cause Analysis
The tertiary carbocation formed at C3 is sterically hindered.
-
Elimination: The carbocation can eliminate a proton to form the exocyclic double bond (a styrene derivative), which is thermodynamically favored due to conjugation with the phenyl ring.
-
Ring Opening: Strong mineral acids (H
SO ) can open the strained azetidine ring if the temperature is uncontrolled.
Troubleshooting Protocol
| Issue | Diagnostic | Mitigation Strategy |
| Elimination | Olefin peaks in NMR (5.5-6.5 ppm) | Reduce Acid Strength: Switch from neat H |
| Ring Opening | Loss of Boc; Complex mixture | Maintain N-Protection: Ensure the Boc group is stable or use a stronger protecting group (e.g., Benzhydryl) if Boc is lost prematurely. Note: Ritter usually cleaves Boc, so expect the free amine or reporotect. |
| Stalled Rxn | Unreacted Alcohol | Scavenger: Add dibutyl ether to stabilize the cation or increase the equivalents of nitrile. |
The "Safe" Pathway: Chloroacetonitrile
Instead of using HCN (toxic) or simple acetonitrile (requires harsh hydrolysis), use Chloroacetonitrile .
-
Mechanism: The alcohol
Carbocation Attack by ClCH CN Chloroacetamide intermediate. -
Cleavage: The chloroacetamide can be cleaved selectively using Thiourea in ethanol/acetic acid (mild conditions) to release the primary amine without destroying the azetidine ring.
Module 3: Isolation of the Dihydrochloride Salt
Ticket #609: Product turned into a sticky gum/oil. User Report: "After deprotection with HCl/Dioxane, I tried to filter the solid. It turned into a hygroscopic gum on the filter paper. Yield cannot be determined."
Root Cause Analysis
Azetidine dihydrochlorides are notorious for being deliquescent (absorbing moisture until they dissolve). The high charge density (two ammonium centers on a small ring) attracts water aggressively.
Isolation Protocol (The "Dry" Method)
-
Solvent Choice: Do NOT use water or methanol for the final precipitation.
-
Procedure:
-
Perform the deprotection in anhydrous 4M HCl in Dioxane .
-
Once the reaction is complete, dilute with anhydrous Diethyl Ether (Et2O) or MTBE . The salt should crash out as a white solid.
-
Filtration: Perform filtration under a blanket of Nitrogen or Argon (Schlenk frit is best).
-
Drying: Do not air dry. Transfer immediately to a vacuum desiccator over P
O .
-
Visualizing the Workflow
Figure 1: Optimized Synthetic Pathway & Logic Flow
Caption: Optimized synthetic workflow emphasizing the Cerium-mediated addition and Ritter functionalization. Note the critical handling requirement at the final stage.
Frequently Asked Questions (FAQ)
Q: Can I use the commercially available 3-hydroxy-3-(4-bromophenyl)azetidine directly? A: Yes, but ensure the Nitrogen is protected (Boc or Cbz) before attempting the Ritter reaction. The free amine will quench the carbocation or react with the nitrile.
Q: Why use Chloroacetonitrile instead of Acetonitrile?
A: Acetonitrile yields an acetamide (
Q: The final salt is yellow. Is it pure? A: Likely not. The pure dihydrochloride salt should be white to off-white. Yellowing often indicates:
-
Oxidation of the aniline-like amine (though this is an aliphatic amine, impurities may oxidize).
-
Residual bromine/iodine traces from the Grignard step.
-
Action: Recrystallize from Isopropanol/Ethanol (anhydrous).
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[2] Synthesis, vol. 2000, no.[2] 12, 2000, pp. 1709-1712. Link
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140–177. Link
-
BenchChem Technical Guides. "Troubleshooting Common Issues in Grignard Synthesis." BenchChem Knowledge Base, 2025. Link
- Stierlin, H., et al. "Synthesis and Properties of 3-Aminoazetidines." Helvetica Chimica Acta, vol. 62, 1979.
Sources
Validation & Comparative
A Comparative Guide to 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride and its Analogs for Drug Discovery Professionals
This guide provides a comprehensive comparison of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride with structurally similar compounds. As direct experimental data for the title compound is not extensively available in peer-reviewed literature, this document establishes a framework for its evaluation by drawing parallels with well-characterized analogs. We will explore the synthesis, physicochemical properties, and potential biological activities of this class of compounds, supported by experimental protocols to empower researchers in their drug discovery endeavors.
Introduction to 3-Aryl-3-aminoazetidines: A Scaffold of Interest
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid structure can impart favorable conformational constraints on a molecule, potentially enhancing binding affinity to biological targets. The introduction of an amino group and an aryl moiety at the 3-position creates a versatile pharmacophore with potential applications in various therapeutic areas. This compound belongs to this promising class of compounds. The bromo-substitution on the phenyl ring offers a handle for further chemical modifications, making it an attractive starting point for library synthesis and lead optimization.
Comparative Analysis of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 3-(4-Bromophenyl)azetidin-3-amine | C₉H₁₁BrN₂ | 227.10 | ~2.5 (Estimated) | 2 | 2 |
| 3-Phenylazetidin-3-amine | C₉H₁₂N₂ | 148.21 | 1.3 | 2 | 2 |
| 3-(4-Chlorophenyl)azetidin-3-amine | C₉H₁₁ClN₂ | 182.65 | ~2.1 (Estimated) | 2 | 2 |
| 3-(4-Methoxyphenyl)azetidin-3-amine | C₁₀H₁₄N₂O | 178.23 | ~1.4 (Estimated) | 2 | 3 |
Note: Calculated logP values are estimations and may vary depending on the algorithm used. Experimental determination is recommended for accurate assessment.
Interpretation of Physicochemical Data:
The presence of the bromine atom in 3-(4-Bromophenyl)azetidin-3-amine is expected to increase its lipophilicity (higher logP) compared to the unsubstituted phenyl and chloro-substituted analogs. This increased lipophilicity may influence its ability to cross cell membranes and the blood-brain barrier. The methoxy-substituted analog is predicted to have a lower logP due to the polar ether group. The primary amine group in all these compounds will be protonated at physiological pH, influencing their solubility in aqueous media. The dihydrochloride salt form of the title compound is designed to enhance its water solubility.
Potential Biological Activities and Therapeutic Applications
Based on the biological activities reported for structurally related 3-aryl-3-aminoazetidine derivatives, we can anticipate several potential therapeutic applications for 3-(4-Bromophenyl)azetidin-3-amine.
Triple Reuptake Inhibition for Antidepressant Activity
Several studies have identified 3-aminoazetidine derivatives as potent inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, making them promising candidates for the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[1] The simultaneous inhibition of these three key neurotransmitter transporters can lead to a broader spectrum of antidepressant activity and potentially a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).
Anticancer Activity
The azetidine scaffold has been incorporated into various compounds with demonstrated anticancer properties. For instance, some azetidine derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines.[2] The mechanism of action can vary, but may involve the disruption of microtubule dynamics or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
Azetidine-containing compounds have also been investigated for their antimicrobial properties. The strained four-membered ring can be a key pharmacophoric element that interacts with bacterial enzymes or other essential cellular components. The evaluation of 3-(4-Bromophenyl)azetidin-3-amine against a panel of pathogenic bacteria and fungi could reveal its potential as a novel anti-infective agent.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 3-amino-3-arylazetidines.[3] A key intermediate is N-protected 3-azetidinone.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reductive Amination. To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM), add 4-bromoaniline (1.1 eq) and sodium triacetoxyborohydride (1.5 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Step 2: Deprotection. Dissolve the purified N-Boc-3-(4-bromophenylamino)azetidine in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M). Stir the mixture at room temperature for 2-4 hours. The product will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its analogs, the following experimental protocols are recommended.
Neurotransmitter Transporter Uptake Assay
This assay determines the inhibitory activity of the compounds on the serotonin, norepinephrine, and dopamine transporters.
Figure 2: Workflow for the neurotransmitter transporter uptake assay.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human SERT, NET, or DAT in appropriate media.
-
Plating: Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., fluoxetine for SERT). Add the compounds to the cells and incubate for a predetermined time.
-
Substrate Addition: Add a fluorescently labeled substrate for the respective transporter (e.g., a fluorescent analog of serotonin).
-
Measurement: Immediately measure the fluorescence intensity in a kinetic or endpoint mode using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of substrate uptake as a function of compound concentration and determine the IC50 value using a suitable curve-fitting model.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4]
Detailed Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell viability (IC50).
Broth Microdilution Assay for Antimicrobial Activity
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[5]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the plate.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
By comparing the (inferred) properties and (potential) activities of 3-(4-Bromophenyl)azetidin-3-amine with its analogs, we can begin to formulate a preliminary structure-activity relationship.
-
Effect of Phenyl Substitution: The nature of the substituent on the phenyl ring significantly impacts the compound's properties. Halogenation (Cl, Br) generally increases lipophilicity, which may enhance or hinder biological activity depending on the target. Electron-donating groups like methoxy may alter the electronic properties and hydrogen bonding potential of the molecule.
-
Importance of the 3-Amino Group: The primary amine at the 3-position is crucial for the potential biological activities. It can act as a hydrogen bond donor and acceptor and will be protonated at physiological pH, allowing for ionic interactions with biological targets.
Conclusion and Future Directions
This compound is a promising, yet underexplored, compound with potential applications in several therapeutic areas, including neuroscience, oncology, and infectious diseases. This guide has provided a comparative framework for its evaluation by leveraging data from structurally similar analogs.
For researchers and drug development professionals, the next steps should involve:
-
Synthesis and Characterization: Synthesize this compound and a series of analogs with varying phenyl substituents to enable a direct and quantitative SAR study.
-
Physicochemical Profiling: Experimentally determine the key physicochemical properties (logP, pKa, solubility) of the synthesized compounds.
-
In Vitro Biological Evaluation: Screen the compounds in the biological assays outlined in this guide to determine their activity profiles and potencies.
-
Lead Optimization: Based on the SAR data, design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.
By systematically following this research plan, the full therapeutic potential of the 3-aryl-3-aminoazetidine scaffold can be unlocked.
References
- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS medicinal chemistry letters, 5(5), 555–560.
- Ombito, J. O., & Singh, G. S. (2017). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2017(1), 243-283.
-
PubChem. (n.d.). 3-Phenylazetidine. Retrieved from [Link]
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 23(5), 2798.
-
PubChem. (n.d.). 3-(4-Chlorophenyl)azetidine. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
- Wu, W. L., Caplen, M. A., Domalski, M. S., Zhang, H., Fawzi, A., & Burnett, D. A. (2002). Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. Bioorganic & medicinal chemistry letters, 12(21), 3157–3160.
-
PubChem. (n.d.). 3-(4-Methoxyphenyl)azetidine. Retrieved from [Link]
- Meegan, M. J., Carr, M., Knox, A. J., Fayne, D., & Lloyd, D. G. (2008). Antiproliferative and tubulin-destabilising effects of 3-(prop-1-en-2-yl)azetidin-2-ones and related compounds in MCF-7 and MDA-MB-231 breast cancer cells. Bioorganic & medicinal chemistry, 16(16), 7631–7642.
Sources
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 3-(4-Chlorophenyl)azetidine | C9H10ClN | CID 23620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Definitive Identity Confirmation of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Introduction: The Imperative of Identity in Modern Drug Discovery
In the landscape of medicinal chemistry, azetidine scaffolds are prized building blocks, offering a unique three-dimensional geometry that can significantly enhance the pharmacological properties of a lead compound.[1][2] The specific molecule, 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride, serves as a critical starting material, providing a rigid core and a vector for further chemical elaboration. However, its utility is entirely dependent on its absolute structural integrity. The presence of isomers, impurities, or misidentification can derail research programs, invalidate biological data, and lead to significant financial and time-related setbacks.
This guide provides a comprehensive, multi-technique strategy for the unambiguous identity confirmation of this compound. We will move beyond simple data reporting and delve into the causality behind our experimental choices, establishing a self-validating analytical workflow. This approach, grounded in the principles of orthogonal analysis, ensures the highest degree of confidence in your starting material, forming a trustworthy foundation for all subsequent research.
The Orthogonal Analytical Workflow: A Triad of Confirmation
Relying on a single analytical technique for identity confirmation is a scientifically precarious approach. A robust and defensible confirmation rests on the principle of orthogonality, where multiple, independent methods are used to interrogate different physicochemical properties of the molecule. Our strategy integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Orthogonal workflow for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For 3-(4-Bromophenyl)azetidin-3-amine, ¹H NMR will confirm the presence and relative positions of all protons, particularly the diagnostic signals of the azetidine ring and the substitution pattern of the bromophenyl group. ¹³C NMR complements this by confirming the carbon skeleton. The dihydrochloride salt form necessitates the use of a polar, aprotic deuterated solvent like DMSO-d₆ to ensure solubility and minimize proton exchange of the amine and ammonium protons.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Dissolution: Gently vortex the tube until the sample is fully dissolved. A brief application of heat or sonication may be required.
-
Instrument Setup:
-
Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Tune and shim the instrument for optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
Expected Data & Interpretation
The data presented below is predicted based on the chemical structure and spectral data from analogous compounds.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| ~9.5-10.5 (br s, 3H) | -NH₃⁺ | ~145.0 | C-Br (Aromatic) |
| ~7.70 (d, J=8.5 Hz, 2H) | H-Ar (ortho to Br) | ~132.0 | C-H (Aromatic) |
| ~7.55 (d, J=8.5 Hz, 2H) | H-Ar (meta to Br) | ~129.5 | C-H (Aromatic) |
| ~4.40 (t, J=9.0 Hz, 2H) | Azetidine CH₂ | ~122.0 | C-C(NH₃⁺) (Aromatic) |
| ~4.25 (t, J=9.0 Hz, 2H) | Azetidine CH₂ | ~60.0 | Azetidine C-NH₃⁺ |
| ~55.0 | Azetidine CH₂ |
-
¹H NMR Interpretation: The two doublets in the aromatic region (~7.70 and 7.55 ppm) are characteristic of a 1,4-disubstituted (para) benzene ring. The broad singlet in the downfield region corresponds to the three protons of the ammonium group (-NH₃⁺), which are acidic and exchangeable. The two triplets for the azetidine protons indicate a symmetric environment, which is expected for this structure.
-
¹³C NMR Interpretation: The spectrum should show four distinct aromatic carbon signals and two aliphatic signals, consistent with the molecule's structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula. This is a critical, self-validating step. For a polar, non-volatile molecule like our target, Electrospray Ionization (ESI) is the method of choice, as it gently generates gas-phase ions from solution. A key confirmatory feature will be the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, separated by 2 mass units, which is a definitive signature for a monobrominated compound.
Detailed Experimental Protocol: LC-MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Chromatography (Optional but Recommended):
-
Inject a small volume (1-5 µL) onto a C18 HPLC column.
-
Use a simple gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid) to ensure the compound is separated from any potential non-isomeric impurities or salts.
-
-
Mass Spectrometry:
-
Analyze the column eluent using a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Acquire data in positive ion ESI mode.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-500).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the exact mass of the monoisotopic peak ([M+H]⁺).
-
Compare the observed mass and the isotopic pattern with the theoretical values.
-
Expected Data & Interpretation
The molecular formula of the free base is C₉H₁₁BrN₂.[5] The expected mass spectrometry data is as follows.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion/Fragment | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ (⁷⁹Br) | 227.0182 | Expected within 5 ppm | Monoisotopic peak for the ⁷⁹Br isotope. |
| [M+H]⁺ (⁸¹Br) | 229.0162 | Expected within 5 ppm | Isotopic peak for the ⁸¹Br isotope. |
-
Interpretation: The primary confirmation is the observation of a pair of peaks at m/z ~227 and ~229 with nearly identical intensity. The measured exact mass of the 227.0182 peak should be within 5 ppm of the theoretical value, confirming the elemental formula C₉H₁₂BrN₂⁺.
HPLC Analysis: The Purity and Isomer Arbitrator
Expertise & Causality: While NMR and MS confirm the structure and mass, they do not provide a robust measure of purity. HPLC is the gold standard for assessing the purity of a compound and for separating it from closely related impurities, including potential structural isomers. A reversed-phase method using a C18 column is standard for this type of polar, aromatic compound. UV detection is appropriate due to the presence of the bromophenyl chromophore.
Detailed Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile:Water.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is determined by the area percent of the main peak.
Comparative Analysis: Distinguishing from a Plausible Isomer
To demonstrate the power of this orthogonal approach, let's consider a plausible structural isomer: N-(3-bromophenyl)azetidin-3-amine .[5][6] This isomer has the same molecular formula and weight but a different substitution pattern on the aromatic ring.
Caption: Differentiating the target compound from a key isomer.
Table 3: Comparison of Analytical Signatures
| Technique | 3-(4-Bromophenyl)azetidin-3-amine (Target) | N-(3-bromophenyl)azetidin-3-amine (Isomer) |
| ¹H NMR | Aromatic region shows a clean AA'BB' system (two doublets). | Aromatic region is more complex, showing four distinct signals (e.g., a triplet, two doublets, and a singlet/triplet). |
| MS | [M+H]⁺ at m/z 227/229. | [M+H]⁺ at m/z 227/229. Identical molecular weight. |
| HPLC | A characteristic retention time under the specified conditions. | Will have a different retention time due to the change in dipole moment and polarity. |
This comparison highlights why a multi-technique approach is essential. While mass spectrometry alone could not distinguish between these isomers, NMR spectroscopy provides a definitive answer based on the aromatic proton splitting patterns. HPLC would then confirm this by showing two separable peaks if a mixture were present.
Conclusion
The definitive confirmation of this compound is not achieved by a single measurement but by the convergence of evidence from an orthogonal set of analytical techniques. By integrating NMR for structural elucidation, mass spectrometry for molecular weight and elemental formula confirmation, and HPLC for purity assessment, we construct a self-validating dossier for the compound. This rigorous approach ensures the integrity of your starting materials, providing the trustworthy foundation necessary for successful and reproducible scientific outcomes.
References
- Genentech, Inc. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
- Li, W., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
- Rosenberg, S. H., et al. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, PubMed.
- PubChem. N-(3-bromophenyl)azetidin-3-amine hydrochloride. PubChem.
- Patel, R., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silco Approach. Molecules, MDPI.
- Heller, S. R., & Milne, G. W. A. (1978).
- Osolodkov, D., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, MDPI.
- Duncton, M. A. J., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
- Ombito, J. O., & Singh, G. S. (2016). Recent progress in synthesis of 3-functionalized azetidines.
- AA Blocks. N-(3-bromophenyl)azetidin-3-amine. AA Blocks.
- Royal Society of Chemistry. (2015).
- Limban, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, PSE Community.org.
- S. N. Pandeya Research Group. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. aablocks.com [aablocks.com]
- 6. PubChemLite - N-(3-bromophenyl)azetidin-3-amine hydrochloride (C9H11BrN2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Synthesis and Strategic Utility of 3-Aryl-3-Aminoazetidines in Medicinal Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique scaffolds is paramount to accessing novel chemical space and improving the pharmacological profiles of drug candidates. The 3-aryl-3-aminoazetidine moiety, exemplified by structures like 3-(4-bromophenyl)azetidin-3-amine, represents a compelling class of building blocks. This guide provides a comparative analysis of synthetic routes to this scaffold, discusses its potential advantages over other bioisosteres, and furnishes detailed experimental insights to empower your research endeavors.
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant traction in medicinal chemistry.[1][2] Its appeal lies in its ability to introduce three-dimensionality, improve aqueous solubility, and act as a rigid scaffold that can present substituents in well-defined vectors, all while maintaining a low molecular weight.[3] When substituted at the 3-position with both an aryl and an amino group, the resulting scaffold offers a rich platform for generating diverse compound libraries with potential applications across various therapeutic areas.[2][4]
Comparative Analysis of Synthetic Strategies
The synthesis of 3-aryl-3-aminoazetidines can be approached through several methodologies, each with distinct advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.
| Synthetic Strategy | Key Features & Advantages | Potential Challenges |
| Nucleophilic Addition to Azetidin-3-ones | Highly modular; allows for diverse aryl and amine introductions. Commercially available N-protected azetidin-3-ones serve as versatile starting points. | Can be a multi-step process involving protection/deprotection. Grignard or organolithium reagents may have functional group compatibility issues. |
| Ring-Opening of Aziridines | Can provide access to specific stereoisomers. Established chemistry with a range of available aziridine precursors. | Often requires harsh reaction conditions. Ring-opening may not be regioselective, leading to isomeric mixtures.[5] |
| Intramolecular Cyclization | Can be efficient for specific target molecules. Good for establishing the core azetidine ring. | Substrate synthesis can be complex and lengthy. Less modular for generating diverse analogs.[5][6] |
| Modern Catalytic Methods | Milder reaction conditions and often higher functional group tolerance. Can offer novel disconnections.[3][6] | Catalyst cost and availability can be a factor. Optimization of reaction conditions may be required. |
The most prevalent and arguably most flexible approach involves the use of N-protected azetidin-3-one as a key intermediate. This strategy allows for the sequential or convergent introduction of the aryl and amino functionalities.
Experimental Insight: A Modular Synthesis Protocol
Herein, we detail a representative, modular protocol for the synthesis of a 3-aryl-3-aminoazetidine scaffold, using 3-(4-bromophenyl)azetidin-3-amine dihydrochloride as a model target. This protocol is a composite of established synthetic transformations for this class of compounds.[4]
Workflow for the Synthesis of this compound
Caption: A modular 4-step synthesis of the target compound.
Step-by-Step Methodology:
-
Synthesis of N-Boc-3-(4-bromophenyl)azetidin-3-ol:
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add 4-bromophenylmagnesium bromide (1.2 eq, 1 M in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired alcohol.
-
-
Synthesis of N-Boc-3-azido-3-(4-bromophenyl)azetidine:
-
To a solution of N-Boc-3-(4-bromophenyl)azetidin-3-ol (1.0 eq) in toluene at room temperature, add diphenylphosphoryl azide (DPPA, 1.5 eq).
-
Cool the mixture to 0°C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat at 80°C for 16 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by flash column chromatography to afford the azide.
-
-
Synthesis of N-Boc-3-amino-3-(4-bromophenyl)azetidine:
-
To a solution of N-Boc-3-azido-3-(4-bromophenyl)azetidine (1.0 eq) in methanol, add palladium on carbon (10 wt. % Pd, 0.1 eq).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the amine, which is often used in the next step without further purification.
-
-
Synthesis of this compound:
-
Dissolve the crude N-Boc-3-amino-3-(4-bromophenyl)azetidine in a minimal amount of methanol.
-
Add a solution of HCl in dioxane (4 M, 5.0 eq) and stir at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain the final dihydrochloride salt.
-
Comparative Physicochemical Properties and Bioisosteric Considerations
The 3-aryl-3-aminoazetidine scaffold can be considered a bioisosteric replacement for other commonly used motifs in drug design. The table below compares some key predicted properties.
| Scaffold | Key Physicochemical Features | Potential Advantages in Drug Design |
| 3-Aryl-3-aminoazetidine | Low molecular weight, high sp3 character, introduces a basic center, rigid structure. | Improved solubility, metabolic stability, and cell permeability. Provides a defined exit vector for further functionalization. |
| Arylpiperidine/Arylpiperazine | Higher molecular weight, more flexible, established in many CNS-active drugs. | Well-understood SAR for many targets. Can occupy larger binding pockets. |
| Aniline/Benzylamine | Acyclic, highly flexible. | Simple to synthesize and derivatize. |
The rigidity and three-dimensionality of the azetidine core can lead to enhanced binding affinity and selectivity for a target protein compared to more flexible acyclic or larger ring system analogues.
Potential Applications and Biological Significance
While specific peer-reviewed studies on this compound are not prevalent, the constituent parts of the molecule are well-represented in medicinal chemistry literature. The 4-bromophenyl group is a common substituent in compounds with demonstrated anticancer and antimicrobial activities.[7][8][9] Azetidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, and CNS-related effects.[2][10] The 3-aminoazetidine substructure is a key intermediate in the synthesis of various biologically active molecules.[11][12]
Logical Relationship of Scaffold Components to Biological Activity
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach moves beyond a simple checklist, delving into the rationale behind each step to empower you with a deep, actionable understanding of safe laboratory practices.
The subject of this guide, this compound, is a halogenated organic compound. Its structure, containing a bromine atom and an amine hydrochloride group, dictates its classification as a hazardous substance. A Safety Data Sheet (SDS) for this compound indicates it is a skin and eye irritant, and may cause respiratory irritation[1]. This necessitates a disposal protocol that adheres to stringent safety and regulatory standards.
Core Principles of Chemical Waste Management
The foundation of proper chemical disposal rests on several key principles:
-
Waste Characterization: Correctly identifying the hazards associated with the waste.
-
Segregation: Keeping different classes of chemical waste separate to prevent dangerous reactions.
-
Containment: Using appropriate, secure containers for waste accumulation.
-
Labeling: Clearly and accurately identifying the contents of waste containers.
-
Disposal: Utilizing a licensed and reputable hazardous waste disposal service.
This guide will now walk you through the practical application of these principles for this compound.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The known hazards of this compound – skin, eye, and potential respiratory irritation – demand robust protection[1].
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect the eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or aerosols, which may cause respiratory irritation[1][2][3]. |
II. Waste Characterization and Segregation: A Critical First Step
Proper segregation of chemical waste is paramount to prevent accidental chemical reactions and to facilitate proper disposal. This compound falls into the category of halogenated organic waste due to the presence of the bromine atom[4][5][6].
Causality in Segregation: Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity[5]. Halogenated wastes typically require high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts[4].
Segregation Protocol:
-
Designate a specific waste container for "Halogenated Organic Solids."
-
NEVER mix this waste with non-halogenated organic waste, strong acids, bases, or oxidizers[7][8].
-
Aqueous solutions containing this compound should be collected as "Halogenated Organic Aqueous Waste." Do not dispose of aqueous solutions down the drain[5][8][9].
III. Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable workflow for the safe disposal of this compound in various forms.
A. Disposal of Solid Waste
-
Container Selection: Choose a wide-mouth, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle). The container must be in good condition, with no cracks or leaks[10].
-
Waste Transfer: Carefully transfer the solid waste into the designated "Halogenated Organic Solids" container using a clean scoop or spatula. Perform this transfer within a chemical fume hood to minimize inhalation exposure[7].
-
Container Sealing: Securely close the container lid. Do not overfill the container; leave at least 10% headspace to allow for expansion[10].
-
Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The primary hazard(s): "Irritant"
-
The date of accumulation.
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area away from incompatible materials[10].
B. Disposal of Contaminated Materials
Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must also be disposed of as hazardous waste.
-
Collection: Place these contaminated items into a designated, labeled container for solid hazardous waste.
-
Segregation: Ensure these materials are not mixed with regular laboratory trash.
C. Managing Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section I.
-
Containment: For a solid spill, carefully sweep the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid.
-
Cleanup: Once the material is absorbed, carefully scoop the absorbent material into a hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials for disposal as hazardous waste.
-
Label and Dispose: Seal and label the waste container and dispose of it through your institution's hazardous waste management program.
IV. Decontamination of Glassware
Properly decontaminating glassware that has been in contact with this compound is essential to prevent cross-contamination of future experiments.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse solvent as "Halogenated Organic Liquid Waste."
-
Washing: Wash the glassware with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
V. Institutional and Regulatory Compliance
It is imperative to adhere to the specific hazardous waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) department. These procedures are designed to comply with federal and state regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[11][12][13][14][15][16][17].
Always consult your EHS department for guidance on:
-
Obtaining proper hazardous waste containers and labels.
-
Scheduling a hazardous waste pickup.
-
Specific training requirements for handling hazardous chemicals[14][17].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Refining Community. (2010). Contamination in Amine Systems. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1991). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
APL Services. (n.d.). Amines Purification - HSAS Removal Unit (RU). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
National Aeronautics and Space Administration. (2023). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]
-
The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
University of Louisville Department of Environmental Health and Safety. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Fineamin. (2025). Fineamin Webinars: Part 4 - Boil Out Procedure with Filming Amines | Boiler Chemical Cleaning. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. synzeal.com [synzeal.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. fishersci.com [fishersci.com]
- 8. louisville.edu [louisville.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 14. epa.gov [epa.gov]
- 15. bsgapps.arc.nasa.gov [bsgapps.arc.nasa.gov]
- 16. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
